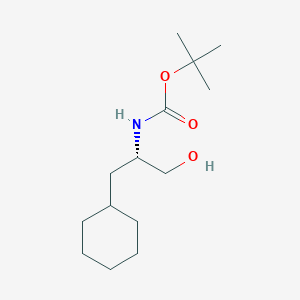

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJQBBXPSVGTQT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453124 | |

| Record name | tert-Butyl [(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103322-56-1 | |

| Record name | tert-Butyl [(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, also known as Boc-L-cyclohexylalaninol, is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its structural features, comprising a protected amine, a primary alcohol, and a cyclohexyl moiety, make it a valuable intermediate in the synthesis of complex molecules, most notably as a key component in the synthesis of the direct renin inhibitor, Aliskiren.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data interpretation.

Chemical and Physical Properties

This compound is a white to off-white solid. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₇NO₃ | [3] |

| Molecular Weight | 257.37 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | Data not available. For the related compound (S)-2-(Boc-amino)-3-phenyl-1-propanol: 94-96 °C. | |

| Optical Rotation | [α]²⁰/D approx. -24° (c=1 in 80% MeOH) | [4] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | |

| CAS Number | 103322-56-1 | [3] |

Synthesis

The synthesis of this compound typically involves the protection of the amino group of the corresponding amino alcohol, (S)-2-amino-3-cyclohexyl-1-propanol. The most common method for this transformation is the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Boc Protection of (S)-2-amino-3-cyclohexyl-1-propanol

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

-

(S)-2-amino-3-cyclohexyl-1-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolution: Dissolve (S)-2-amino-3-cyclohexyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water.

-

Base Addition: Add a base (e.g., sodium bicarbonate [1.5 eq] or triethylamine [1.2 eq]) to the solution and stir until it is fully dissolved.

-

Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

If a water-miscible co-solvent was used, remove it under reduced pressure.

-

Add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate (3 x volume).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the cyclohexyl moiety, and the propanol backbone.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Boc (C(CH₃)₃) | ~1.45 | s |

| Cyclohexyl (CH₂) | 0.8 - 1.8 | m |

| CH₂ (propanol backbone) | ~1.5 | m |

| CH (propanol backbone) | ~3.6 | m |

| CH₂OH | ~3.5 | m |

| NH | ~5.0 | d |

| OH | Variable | br s |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the cyclohexyl and propanol moieties.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Boc (C(CH₃)₃) | ~28.5 |

| Boc (C(CH₃)₃) | ~79.5 |

| Boc (C=O) | ~156.0 |

| Cyclohexyl (CH₂) | 26.0 - 35.0 |

| CH₂ (propanol backbone) | ~38.0 |

| CH (propanol backbone) | ~53.0 |

| CH₂OH | ~65.0 |

Mass Spectrometry

In mass spectrometry (electrospray ionization, ESI), the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 258.2. Fragmentation may involve the loss of the Boc group or water.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H, O-H, C-H, and C=O functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3300-3500 (broad) |

| N-H stretch (carbamate) | ~3350 |

| C-H stretch (aliphatic) | 2850-2950 |

| C=O stretch (carbamate) | ~1685 |

| N-H bend | ~1520 |

| C-O stretch (alcohol) | 1050-1150 |

Applications in Drug Development

This compound is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds.[5] Its primary application is in the construction of the renin inhibitor Aliskiren, where it forms a significant portion of the molecule's backbone.[6][7]

Role in Aliskiren Synthesis

The synthesis of Aliskiren involves the coupling of several fragments. This compound serves as a precursor to one of these key fragments. The Boc-protected amine allows for selective reactions at the hydroxyl group, and its chirality is essential for the final stereochemistry and biological activity of Aliskiren.

The general workflow for its utilization is depicted below:

Caption: General workflow for the use of the title compound in Aliskiren synthesis.

Signaling Pathways

While this compound itself is not known to be directly involved in signaling pathways, its role as a key building block for Aliskiren connects it to the Renin-Angiotensin-Aldosterone System (RAAS). Aliskiren directly inhibits renin, the enzyme that catalyzes the first and rate-limiting step of this pathway. By blocking the conversion of angiotensinogen to angiotensin I, Aliskiren ultimately reduces blood pressure.

The logical relationship of its derivative, Aliskiren, within the RAAS pathway is illustrated below:

Caption: Inhibition of the RAAS pathway by Aliskiren.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and the presence of orthogonal protecting groups make it an ideal starting material for the synthesis of complex, biologically active molecules. A thorough understanding of its chemical properties and synthetic methodologies is crucial for its effective utilization in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. SI2189442T1 - Process and intermediates for the preparation of aliskiren - Google Patents [patents.google.com]

- 3. (S)-(-)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-1-propanol | C14H27NO3 | CID 11043405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol

CAS Number: 103322-56-1

This technical guide provides a comprehensive overview of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, a chiral building block crucial in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound, also known as Boc-L-cyclohexylalaninol, is a white to off-white solid. Its chemical structure features a cyclohexyl group, a carbamate-protected amine, and a primary alcohol, rendering it a valuable synthon in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 103322-56-1 | [1] |

| Molecular Formula | C₁₄H₂₇NO₃ | [1] |

| Molecular Weight | 257.37 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 63-65 °C | |

| Boiling Point | 353.5±11.0 °C at 760 mmHg | |

| Density | 1.0±0.1 g/cm³ | |

| Optical Rotation | [α]²⁰/D -24±2°, c=1 in methanol | |

| Flash Point | 167.6±19.1 °C | |

| Refractive Index | 1.486 |

Table 2: Spectral Data Summary

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | Consistent with the structure, showing signals for the Boc group, cyclohexyl ring, and the propanol backbone. |

| ¹³C NMR (CDCl₃) | Shows characteristic peaks for the carbonyl of the Boc group, the carbons of the cyclohexyl ring, and the carbons of the propanol chain. |

| IR (KBr) | Characteristic absorptions for N-H stretching, C=O stretching (carbamate), and O-H stretching. |

Role in Drug Discovery and Development

This compound serves as a critical chiral building block in the synthesis of several classes of therapeutic agents, most notably renin inhibitors and HIV protease inhibitors .[2][3][4][5] The cyclohexylalanine moiety is often incorporated into the inhibitor structure to mimic the hydrophobic side chains of natural amino acids, such as leucine or phenylalanine, thereby facilitating binding to the active site of the target enzyme.

The general workflow for utilizing this compound in drug discovery involves a series of synthetic steps, starting with the deprotection of the Boc group to liberate the free amine, followed by coupling with other synthetic fragments.

Experimental Protocols

Boc Deprotection of this compound

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step to enable further synthetic transformations. Acid-catalyzed deprotection is the most common method.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA, 2-3 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (S)-2-amino-3-cyclohexyl-1-propanol.

-

The crude product can be purified further by column chromatography or crystallization if necessary.

Coupling with a Carboxylic Acid (General Procedure)

This protocol outlines a standard procedure for forming an amide bond between the deprotected amine and a carboxylic acid, a common step in the synthesis of peptide-based inhibitors.

Materials:

-

(S)-2-amino-3-cyclohexyl-1-propanol (from the deprotection step)

-

Carboxylic acid of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Standard laboratory glassware

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.

-

Add DCC or EDC (1.1 eq) to the solution and stir at 0 °C for 30 minutes.

-

In a separate flask, dissolve (S)-2-amino-3-cyclohexyl-1-propanol (1.0 eq) and TEA or DIPEA (1.2 eq) in anhydrous DMF or DCM.

-

Add the solution of the amine to the activated carboxylic acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Signaling Pathway Context: Inhibition of Renin-Angiotensin System and HIV Protease

The end products synthesized using this compound as a building block are designed to interfere with specific enzymatic pathways critical for disease progression.

Renin-Angiotensin System (RAS): Renin is an aspartic protease that cleaves angiotensinogen to angiotensin I, the rate-limiting step in the RAS pathway. This pathway plays a crucial role in regulating blood pressure. Inhibitors designed with the cyclohexylalanine scaffold block the active site of renin, preventing this cleavage and thereby lowering blood pressure.[2]

HIV Protease: HIV protease is essential for the life cycle of the human immunodeficiency virus. It cleaves newly synthesized polyproteins into mature, functional viral proteins. Inhibitors containing the cyclohexylalanine moiety act as transition-state analogs, binding tightly to the active site of the HIV protease and preventing the maturation of new viral particles.[3][4][5]

Safety Information

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the synthesis of potent enzyme inhibitors. Its unique structural features allow for the creation of peptidomimetics with enhanced binding affinities and pharmacokinetic properties. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate its effective use in research and drug development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel renin inhibitors containing (2S,3S,5S)-2-amino-1-cyclohexyl-6-methyl-3,5-heptanediol fragment as a transition-state mimic at the P1-P1' cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

Technical Guide: (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its structural features, comprising a protected amine, a primary alcohol, and a cyclohexyl group, make it a valuable intermediate in the synthesis of complex molecules, most notably as a key component in the synthesis of the direct renin inhibitor, Aliskiren. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its role in drug development, illustrated through a synthetic pathway diagram.

Physicochemical Properties

The quantitative data for this compound and its corresponding deprotected amine hydrochloride are summarized in the table below for easy comparison.

| Property | This compound | (S)-(+)-2-Amino-3-cyclohexyl-1-propanol Hydrochloride |

| Molecular Formula | C₁₄H₂₇NO₃ | C₉H₂₀ClNO |

| Molecular Weight | 257.37 g/mol [1] | 193.71 g/mol [2] |

| Appearance | White to off-white solid | White crystalline solid |

| Melting Point | Not available | 230 °C (dec.)[2] |

| Optical Activity | Not available | [α]₂₀/D +2.6° (c=1 in methanol) |

| CAS Number | 103322-56-1[1] | 117160-99-3[2] |

Experimental Protocol: Synthesis of this compound

This protocol details the protection of the amino group of (S)-2-amino-3-cyclohexyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(S)-2-Amino-3-cyclohexyl-1-propanol hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (S)-2-amino-3-cyclohexyl-1-propanol hydrochloride in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add triethylamine or diisopropylethylamine to the solution to neutralize the hydrochloride and free the amine.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.

Application in Drug Synthesis: The Role in Aliskiren Synthesis

This compound is a crucial chiral intermediate in the synthesis of Aliskiren, a potent direct renin inhibitor used for the treatment of hypertension.[3] The stereochemistry of this building block is essential for the biological activity of the final drug molecule. The following diagram illustrates a simplified synthetic workflow highlighting the incorporation of this key intermediate.

Caption: Synthetic workflow for Aliskiren highlighting the role of the title compound.

This logical diagram illustrates the progression from the starting amino alcohol to the final active pharmaceutical ingredient, Aliskiren. The initial step involves the protection of the amine group with a Boc moiety, leading to the title compound. This protected intermediate then undergoes a coupling reaction with a second key fragment (the side chain precursor). Subsequent deprotection and further synthetic modifications ultimately yield the final drug substance. The chirality of this compound is critical in establishing the correct stereochemistry of the final Aliskiren molecule, which is paramount for its therapeutic efficacy.

References

An In-depth Technical Guide to (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol: Structure, Synthesis, and Application in Drug Discovery

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol , a chiral amino alcohol derivative, serves as a valuable building block in medicinal chemistry and drug development. Its unique structural features, combining a bulky cyclohexyl group with a protected amine and a primary alcohol, make it a sought-after intermediate in the synthesis of complex molecules, most notably renin inhibitors for the management of hypertension. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its pivotal role in the development of therapeutic agents targeting the Renin-Angiotensin-Aldosterone System (RAAS).

Chemical Structure and Properties

This compound, also known by synonyms such as Boc-L-cyclohexylalaninol and Boc-Cha-ol, possesses the chemical formula C₁₄H₂₇NO₃.[1] The structure features a propane backbone with a cyclohexyl group at the C3 position, a tert-butoxycarbonyl (Boc) protected amine at the C2 position, and a hydroxyl group at the C1 position. The "(S)" designation indicates the stereochemistry at the chiral center (C2).

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₇NO₃ | [1] |

| Molecular Weight | 257.37 g/mol | [1] |

| Appearance | Light yellow gel | [2] |

| CAS Number | 103322-56-1 | [1] |

| Optical Rotation [α]²⁰/D | -24 ± 1° (c=1 in 80% MeOH) | [2] |

| Purity | ≥ 99% (Assay by titration on dried basis) | [2] |

Synthesis of this compound

The synthesis of this compound typically involves two key steps: the preparation of the parent amino alcohol, (S)-2-amino-3-cyclohexyl-1-propanol, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of (S)-2-amino-3-cyclohexyl-1-propanol

The enantiomerically pure amino alcohol can be synthesized from the corresponding amino acid, (S)-3-cyclohexylalanine, via reduction of the carboxylic acid functionality.

Materials:

-

(S)-3-cyclohexylalanine

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Dry diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, a suspension of lithium aluminum hydride in anhydrous THF is prepared and cooled to 0 °C.

-

A solution of (S)-3-cyclohexylalanine in anhydrous THF is added dropwise to the LiAlH₄ suspension under a nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again water, while maintaining a low temperature.

-

The resulting precipitate is filtered off and washed with THF and diethyl ether.

-

The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude (S)-2-amino-3-cyclohexyl-1-propanol.

-

The crude product can be further purified by distillation or crystallization of its hydrochloride salt.

Experimental Protocol: Boc Protection

The protection of the amino group is a standard procedure in peptide synthesis and organic chemistry.

Materials:

-

(S)-2-amino-3-cyclohexyl-1-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

(S)-2-amino-3-cyclohexyl-1-propanol is dissolved in dichloromethane or THF.

-

Triethylamine is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography on silica gel to afford the final product as a light yellow gel.

Application in Drug Discovery: Synthesis of Renin Inhibitors

This compound is a key chiral building block in the synthesis of a class of antihypertensive drugs known as renin inhibitors.[3] These drugs act by blocking the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), the conversion of angiotensinogen to angiotensin I by the enzyme renin.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Dysregulation of this system can lead to hypertension. Renin inhibitors directly target the top of this cascade, offering a potent mechanism for blood pressure control.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for renin inhibitors.

Experimental Workflow: Synthesis of a Renin Inhibitor

The synthesis of a renin inhibitor using this compound typically involves the deprotection of the Boc group to free the amine, followed by coupling with other molecular fragments. The hydroxyl group can also be further functionalized.

Caption: General workflow for the synthesis of a renin inhibitor using the target molecule.

Conclusion

This compound is a strategically important chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an ideal starting material for the asymmetric synthesis of complex drug molecules. The primary application of this compound in the development of renin inhibitors highlights its significance in the ongoing efforts to combat cardiovascular diseases. The synthetic protocols and biological context provided in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. (S)-(-)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-1-propanol | C14H27NO3 | CID 11043405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-L-Cyclohexylalaninol | PMC Isochem [pmcisochem.fr]

- 3. Novel renin inhibitors containing (2S,3S,5S)-2-amino-1-cyclohexyl-6-methyl-3,5-heptanediol fragment as a transition-state mimic at the P1-P1' cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Purity of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, also known as N-Boc-L-cyclohexylalaninol, is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical integrity is paramount, as the presence of the undesired (R)-enantiomer can lead to significant differences in biological activity, efficacy, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis and, most importantly, the determination of the chiral purity of this compound. Detailed experimental protocols for its preparation via the reduction of N-Boc-L-cyclohexylalanine and its subsequent chiral analysis by High-Performance Liquid Chromatography (HPLC) are presented. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to ensure the quality and stereochemical integrity of this vital synthetic intermediate.

Introduction

Chirality is a fundamental property in drug design and development, with different enantiomers of a drug molecule often exhibiting vastly different pharmacological and toxicological profiles. Consequently, the control of chiral purity of starting materials and intermediates is a critical aspect of pharmaceutical manufacturing. This compound serves as a key intermediate in the synthesis of various complex molecules. The tert-butoxycarbonyl (Boc) protecting group allows for its strategic incorporation into larger molecules, while the chiral amino alcohol moiety is a common feature in many biologically active compounds. This guide outlines a robust methodology for the preparation and chiral purity assessment of this compound.

Synthesis of this compound

A common and efficient method for the enantioselective synthesis of this compound is the reduction of the corresponding N-protected amino acid, N-Boc-L-cyclohexylalanine. This precursor is commercially available or can be synthesized from L-cyclohexylalanine.

Experimental Protocol: Reduction of N-Boc-L-cyclohexylalanine

This protocol describes a general procedure for the reduction of the carboxylic acid functionality to a primary alcohol.

Materials:

-

N-Boc-L-cyclohexylalanine

-

Tetrahydrofuran (THF), anhydrous

-

Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution (NaHCO3)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve N-Boc-L-cyclohexylalanine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH3·THF) in THF (approx. 1.5 eq) to the stirred solution. The addition should be dropwise to control the evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

If necessary, purify the crude this compound by flash column chromatography on silica gel.

Chiral Purity Analysis by HPLC

The determination of the enantiomeric excess (e.e.) of this compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. The method involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Recommended Chiral Stationary Phases (CSPs)

For N-Boc protected amino alcohols, polysaccharide-based and macrocyclic glycopeptide-based CSPs have shown excellent performance.[1]

-

Polysaccharide-based CSPs: Columns such as the CHIRALPAK® series (e.g., CHIRALPAK® IA, IC) are often effective.[2] These phases, typically based on amylose or cellulose derivatives, provide chiral recognition through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

-

Macrocyclic Glycopeptide-based CSPs: Columns like the CHIROBIOTIC® series (e.g., CHIROBIOTIC® T) are also highly suitable for the separation of polar and ionic chiral compounds like amino alcohols.[3]

Experimental Protocol: Chiral HPLC Analysis

The following is a representative protocol for the chiral HPLC analysis of this compound. Method optimization may be required depending on the specific instrument and column used.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Standard HPLC with UV detector |

| Chiral Stationary Phase | CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm |

| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in mobile phase to a concentration of ~1 mg/mL |

| Racemic Standard | A racemic standard of (±)-2-(Boc-amino)-3-cyclohexyl-1-propanol should be prepared to confirm the elution order and resolution of the enantiomers. |

Procedure:

-

Prepare the mobile phase by mixing the appropriate volumes of n-hexane and isopropanol. Degas the mobile phase before use.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Prepare a solution of the racemic standard in the mobile phase.

-

Inject the racemic standard to determine the retention times of the (S)- and (R)-enantiomers and to confirm adequate separation.

-

Prepare a solution of the synthesized this compound sample in the mobile phase.

-

Inject the sample and record the chromatogram.

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times obtained from the racemic standard.

-

Calculate the enantiomeric excess (% e.e.).

Data Presentation and Interpretation

Quantitative data from the chiral HPLC analysis should be presented in a clear and structured format.

Representative Chromatographic Data

The following table presents hypothetical, yet representative, data for the chiral separation of (±)-2-(Boc-amino)-3-cyclohexyl-1-propanol using the method described above.

| Enantiomer | Retention Time (t_R) (min) | Peak Area |

| This compound | 12.5 | 99,500 |

| (R)-(+)-2-(Boc-amino)-3-cyclohexyl-1-propanol | 14.8 | 500 |

Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase used.

Calculation of Enantiomeric Excess (% e.e.)

The enantiomeric excess is a measure of the purity of a chiral substance. It is calculated from the peak areas of the two enantiomers in the chromatogram.

Formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Where:

-

Area_major = Peak area of the major enantiomer ((S)-enantiomer in this case)

-

Area_minor = Peak area of the minor enantiomer ((R)-enantiomer)

Example Calculation: Using the data from the table above: % e.e. = [ (99,500 - 500) / (99,500 + 500) ] x 100 % e.e. = [ 99,000 / 100,000 ] x 100 % e.e. = 99.0%

A high enantiomeric excess (typically >98%) is desirable for chiral intermediates used in pharmaceutical synthesis.

Conclusion

The control of chiral purity is a non-negotiable aspect of modern pharmaceutical development. This guide has provided a detailed framework for the synthesis and, critically, the chiral purity analysis of this compound. The presented protocols for synthesis via reduction and analysis by chiral HPLC offer a reliable pathway for researchers and scientists to produce and verify this important chiral building block. For applications where stereochemical integrity is of utmost importance, it is strongly recommended that in-house chiral purity analysis be performed on all batches of this intermediate to ensure the quality and safety of the final drug substance.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

In-depth Technical Guide: Spectroscopic Data for N-Boc-(S)-cyclohexylalaninol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-(S)-cyclohexylalaninol, a valuable chiral building block in organic synthesis, particularly in the development of novel therapeutic agents. Due to the limited availability of directly published complete spectral datasets for this specific molecule, this guide also includes comparative data from closely related analogs to provide a robust predictive framework for its characterization.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for N-Boc-(S)-cyclohexylalaninol.

Table 1: ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |

| NH | ~4.5-5.0 | d | Broad singlet upon D₂O exchange. |

| CH-OH | ~3.5-3.8 | m | |

| CH₂-OH | ~3.4-3.6 | m | |

| CH-N | ~3.6-4.0 | m | |

| CH₂-cyclohexyl | ~1.1-1.4 | m | |

| Cyclohexyl-H | ~0.8-1.8 | m | Complex multiplet. |

| Boc (t-butyl) | ~1.4 | s | Characteristic singlet for the 9 protons. |

Note: Predicted chemical shifts are based on analogous compounds such as N-Boc-L-phenylalaninol and N-Boc-L-alaninol. The solvent is typically CDCl₃ or CD₃OD.

Table 2: ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ ppm) |

| C=O (Boc) | ~156 |

| C (Boc) | ~80 |

| CH₃ (Boc) | ~28 |

| CH-N | ~55 |

| CH₂-OH | ~65 |

| CH₂-cyclohexyl | ~40 |

| Cyclohexyl-C | ~26-35 |

Note: Predicted chemical shifts are based on analogous compounds and general values for N-Boc protected amino alcohols.

Table 3: IR and Mass Spectrometry Data

| Technique | Key Peaks / Values | Interpretation |

| IR (cm⁻¹) | ~3400 (br), ~3300 (br), ~2920, ~2850, ~1680, ~1170 | O-H stretch (alcohol), N-H stretch (amide), C-H stretch (aliphatic), C=O stretch (carbamate), C-O stretch |

| Mass Spec (ESI+) | m/z [M+Na]⁺ ~280.2 | Predicted molecular weight for C₁₄H₂₇NO₃ is 257.37 g/mol . |

Experimental Protocols

Synthesis of N-Boc-(S)-cyclohexylalaninol

-

(S)-cyclohexylalaninol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Triethylamine (1.1-1.5 eq) is added to the solution, and the mixture is stirred at room temperature.

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq), dissolved in the same solvent, is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is taken up in a water-immiscible solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-Boc-(S)-cyclohexylalaninol .

Workflow and Diagrams

The synthesis of N-Boc-(S)-cyclohexylalaninol follows a straightforward protection strategy. The logical workflow for this process is depicted below.

Caption: Synthetic workflow for N-Boc-(S)-cyclohexylalaninol.

This guide provides essential spectroscopic information and a reliable synthetic protocol for N-Boc-(S)-cyclohexylalaninol. Researchers are encouraged to perform their own analytical characterization to confirm the identity and purity of their synthesized material.

The Strategic Role of Boc Protection on Cyclohexylalaninol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(tert-Butoxycarbonylamino)-3-cyclohexylpropan-1-ol, commonly known as Boc-cyclohexylalaninol, is a pivotal building block in contemporary medicinal chemistry and peptide science. The strategic application of the tert-butoxycarbonyl (Boc) protecting group to the primary amine of cyclohexylalaninol is fundamental to its utility. This technical guide delineates the multifaceted role of Boc protection on cyclohexylalaninol, offering a comprehensive overview of its synthesis, physicochemical properties, solubility, and reactivity. Detailed experimental protocols for key transformations and its application in solid-phase peptide synthesis (SPPS) are provided, supported by quantitative data and logical workflow diagrams to facilitate its effective implementation in research and drug development.

Introduction: The Imperative of Amine Protection

In the synthesis of complex organic molecules, particularly peptides and their mimetics, the differential reactivity of various functional groups presents a significant challenge. The primary amine of an amino alcohol like cyclohexylalaninol is a potent nucleophile, readily participating in acylation and other reactions. To achieve regioselective modification at other sites, such as the hydroxyl group, or to control its incorporation into a growing peptide chain, the amine must be temporarily rendered inert.

The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group due to its stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions.[1] The protection of cyclohexylalaninol with a Boc group serves several critical functions:

-

Prevention of Self-Polymerization: It blocks the amine from reacting with activated carboxyl groups of other molecules.

-

Direction of Reactivity: It allows for selective reactions at the hydroxyl terminus of the molecule.

-

Enhanced Solubility: The lipophilic nature of the Boc group generally increases the solubility of the amino alcohol in organic solvents, which is advantageous for synthesis and purification.[2]

-

Controlled Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the Boc group provides temporary protection of the N-terminus, allowing for the sequential and controlled addition of amino acid residues.

Synthesis of Boc-Cyclohexylalaninol

There are two primary synthetic routes to obtain Boc-cyclohexylalaninol: the direct protection of cyclohexylalaninol and the reduction of Boc-cyclohexylalanine.

Direct Boc Protection of Cyclohexylalaninol

This method involves the direct reaction of cyclohexylalaninol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The higher nucleophilicity of the amine compared to the hydroxyl group allows for selective N-acylation.

Experimental Protocol: Boc Protection of (S)-Cyclohexylalaninol

Objective: To synthesize (S)-2-(tert-butoxycarbonylamino)-3-cyclohexylpropan-1-ol.

Materials:

-

(S)-Cyclohexylalaninol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or a 1:1 mixture of THF and water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

0.1 N aqueous HCl

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-cyclohexylalaninol (1.0 eq) in THF or a THF/water mixture.

-

Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Dilute the residue with ethyl acetate and wash sequentially with 0.1 N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by flash column chromatography if necessary.

Quantitative Data: Based on analogous reactions with other amino alcohols, this procedure is expected to yield Boc-cyclohexylalaninol in high purity.[3]

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity | >98% |

Reduction of Boc-Cyclohexylalanine

An alternative route involves the reduction of the carboxylic acid of N-Boc-cyclohexylalanine to the corresponding primary alcohol. This is a common strategy when the N-protected amino acid is more readily available.

Experimental Protocol: Reduction of N-Boc-(S)-Cyclohexylalanine

Objective: To synthesize (S)-2-(tert-butoxycarbonylamino)-3-cyclohexylpropan-1-ol from its corresponding carboxylic acid.

Materials:

-

N-Boc-(S)-Cyclohexylalanine (Boc-Cha-OH)

-

Borane-tetrahydrofuran complex (BH₃·THF) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-(S)-cyclohexylalanine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (approx. 2.0 eq of BH₃) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting oil or solid by flash chromatography on silica gel.

Quantitative Data: Reduction of N-Boc protected amino acids to their corresponding alcohols are generally high-yielding.

| Parameter | Expected Value |

| Yield | 80-90% |

| Purity | >97% |

Physicochemical Properties and Data Presentation

The introduction of the Boc group significantly alters the physicochemical properties of cyclohexylalaninol. The following tables summarize the key properties of both the unprotected and Boc-protected forms.

Table 1: Physicochemical Properties of Cyclohexylalaninol and Boc-Cyclohexylalaninol

| Property | (S)-Cyclohexylalaninol | (S)-Boc-Cyclohexylalaninol |

| Molecular Formula | C₉H₁₉NO | C₁₄H₂₇NO₃[2] |

| Molecular Weight | 157.25 g/mol | 257.37 g/mol [4] |

| Appearance | Solid | Light yellow gel[2] |

| CAS Number | 103322-54-9 | 103322-56-1[2] |

| Optical Rotation | Not readily available | [α]²⁰/D = -24 ± 1° (c=1 in 80% MeOH)[2] |

Impact of Boc Protection on Solubility and Reactivity

Solubility Profile

The Boc group, with its bulky tert-butyl moiety, significantly increases the lipophilicity of cyclohexylalaninol. This leads to a marked shift in its solubility profile. While cyclohexylalaninol has some solubility in polar solvents due to its amine and hydroxyl groups, its cyclohexyl ring provides a degree of non-polar character. The addition of the Boc group enhances this non-polar character, generally increasing its solubility in a wider range of organic solvents and decreasing its solubility in water.

Table 2: Comparative Solubility Profile (Qualitative)

| Solvent | Cyclohexylalaninol | Boc-Cyclohexylalaninol | Rationale for Difference |

| Water | Moderately Soluble | Sparingly Soluble | The large, non-polar Boc group reduces the overall polarity of the molecule, hindering favorable interactions with water. |

| Methanol, Ethanol | Soluble | Highly Soluble | Both compounds can engage in hydrogen bonding via the hydroxyl group. The increased lipophilicity of the Boc-protected form enhances its interaction with the alkyl chains of the alcohols. |

| Dichloromethane (DCM) | Sparingly Soluble | Highly Soluble | The non-polar nature of the Boc and cyclohexyl groups leads to favorable interactions with chlorinated solvents. |

| Tetrahydrofuran (THF) | Moderately Soluble | Highly Soluble | THF can solvate both the polar and non-polar regions of the Boc-protected molecule effectively. |

| Hexanes | Insoluble | Sparingly Soluble | The overall polarity is still too high for significant solubility in highly non-polar alkanes, but the Boc group improves it slightly. |

Reactivity Modulation

The primary role of the Boc group is to modulate the reactivity of the amine. In an unprotected cyclohexylalaninol molecule, both the amine and the hydroxyl group are nucleophilic and can react with electrophiles. However, the amine is generally more nucleophilic than the alcohol.

By converting the highly nucleophilic primary amine into a significantly less nucleophilic carbamate, the Boc group effectively "masks" the amine. This allows for selective reactions to occur at the hydroxyl group. For instance, acylation of the hydroxyl group can be achieved in high yield without competing N-acylation. This control of regioselectivity is crucial in multi-step syntheses.

Deprotection of Boc-Cyclohexylalaninol

The removal of the Boc group is typically achieved under acidic conditions, which cleaves the tert-butyl carbamate to regenerate the free amine. Trifluoroacetic acid (TFA) is commonly used for this purpose.

Experimental Protocol: TFA-Mediated Deprotection of Boc-Cyclohexylalaninol

Objective: To remove the Boc protecting group from Boc-cyclohexylalaninol.

Materials:

-

Boc-cyclohexylalaninol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-cyclohexylalaninol (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

-

Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected cyclohexylalaninol.

Quantitative Data: TFA-mediated deprotection is generally a very efficient and high-yielding reaction.

| Parameter | Expected Value |

| Yield | >95% |

| Purity | High (often used in the next step without further purification) |

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-protected amino acids are foundational reagents in one of the two major strategies for SPPS (the other being Fmoc-based synthesis). In Boc-SPPS, the peptide is assembled on a solid support, and each cycle of amino acid addition involves the deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid.

The use of Boc-cyclohexylalaninol in SPPS allows for the incorporation of this non-proteinogenic amino alcohol into a peptide sequence. The cyclohexyl side chain can impart unique structural and functional properties to the resulting peptide, such as increased metabolic stability and enhanced receptor binding affinity.

Visualizations of Key Processes

The following diagrams, rendered in Graphviz DOT language, illustrate the key workflows and chemical transformations discussed in this guide.

Caption: Workflow for the Boc protection of cyclohexylalaninol.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: A single cycle of Boc-SPPS incorporating Boc-cyclohexylalaninol.

Conclusion

The Boc protection of cyclohexylalaninol is a critical enabling step for its use in the synthesis of complex molecules and peptidomimetics. This strategy effectively masks the nucleophilic amine, thereby directing reactivity towards the hydroxyl group and enabling controlled, sequential incorporation into peptide chains. The enhanced solubility in organic solvents further simplifies handling and purification processes. A thorough understanding of the principles of Boc protection and deprotection, as outlined in this guide, is essential for leveraging the full potential of Boc-cyclohexylalaninol as a valuable building block in drug discovery and development.

References

An In-depth Technical Guide on the Stereochemistry of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemical configuration is crucial for the biological activity of molecules into which it is incorporated. This technical guide provides a comprehensive overview of its stereochemistry, physicochemical properties, and a detailed experimental protocol for its preparation and characterization. This information is intended to support researchers in the synthesis and application of this versatile intermediate.

Physicochemical and Stereochemical Properties

The stereochemistry of this compound is defined by the (S)-configuration at the C2 carbon, which bears the Boc-protected amino group. This configuration dictates the spatial arrangement of the substituents and is a key determinant of its interaction with other chiral molecules, such as biological receptors and enzymes.

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C14H27NO3 | [1] |

| Molecular Weight | 257.37 g/mol | [1] |

| IUPAC Name | tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate | [1] |

| CAS Number | 103322-56-1 | [1] |

| Appearance | White solid (typical) | |

| Optical Rotation [α]D | Negative | [1] |

Note: Specific values for melting point and optical rotation can vary depending on the solvent and purity.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis and stereochemical characterization of this compound, based on established chemical literature.

Synthesis of this compound

This synthesis involves the reduction of the corresponding Boc-protected amino acid, Boc-L-cyclohexylalanine.

Materials:

-

Boc-L-cyclohexylalanine

-

Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Boc-L-cyclohexylalanine.

-

Dissolution: Anhydrous THF is added to dissolve the amino acid completely. The solution is cooled to 0 °C in an ice bath.

-

Reduction: The borane-tetrahydrofuran complex solution is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane.

-

Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude this compound is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Stereochemical Characterization

The stereochemical integrity of the synthesized compound is confirmed using polarimetry.

Procedure:

-

A precise concentration of the purified this compound is prepared in a suitable solvent (e.g., chloroform or methanol).

-

The optical rotation is measured using a polarimeter at the sodium D-line (589 nm) and a controlled temperature (typically 20 or 25 °C).

-

The observed rotation is used to calculate the specific rotation [α]D, which should be a negative value, confirming the (S)-enantiomer.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic route to this compound.

Conclusion

This technical guide provides essential information on the stereochemistry, properties, and synthesis of this compound. The detailed experimental protocol and characterization methods are designed to assist researchers in the efficient and stereocontrolled preparation of this important chiral building block for applications in drug discovery and development. The provided workflow diagram offers a clear visual representation of the synthetic process.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol

Abstract

This document provides a detailed protocol for the synthesis of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the reduction of the commercially available amino acid, (S)-3-cyclohexylalanine, to the corresponding amino alcohol, (S)-2-amino-3-cyclohexyl-1-propanol. This is followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including protease inhibitors. Its structural features, including the chiral center and the lipophilic cyclohexyl group, make it a desirable component in drug design to enhance binding affinity and pharmacokinetic properties. The following protocol outlines a reliable and scalable method for its preparation.

Overall Synthetic Scheme

The synthesis proceeds in two main steps:

-

Reduction of (S)-3-Cyclohexylalanine: The carboxylic acid moiety of (S)-3-cyclohexylalanine is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Boc Protection: The resulting amino alcohol, (S)-2-amino-3-cyclohexyl-1-propanol, is then treated with di-tert-butyl dicarbonate ((Boc)₂O) to protect the amino group.

Experimental Protocols

Step 1: Synthesis of (S)-2-amino-3-cyclohexyl-1-propanol

This procedure details the reduction of the carboxylic acid of (S)-3-cyclohexylalanine to a primary alcohol.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |

| (S)-3-Cyclohexylalanine | 171.24 | 10.0 g | 58.4 mmol | 1.0 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 4.43 g | 116.8 mmol | 2.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |

| Deionized Water | 18.02 | As needed | - | - |

| 15% Sodium Hydroxide (aq) | - | As needed | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (4.43 g, 116.8 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

In a separate beaker, dissolve (S)-3-cyclohexylalanine (10.0 g, 58.4 mmol) in anhydrous THF (100 mL).

-

Slowly add the (S)-3-cyclohexylalanine solution to the LiAlH₄ suspension via a dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask to 0 °C in an ice bath.

-

Carefully quench the reaction by the dropwise addition of deionized water (4.5 mL), followed by 15% aqueous sodium hydroxide (4.5 mL), and then deionized water (13.5 mL). Caution: Quenching is highly exothermic and generates hydrogen gas.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Filter the solid aluminum salts through a pad of Celite and wash the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield (S)-2-amino-3-cyclohexyl-1-propanol as a crude oil. The product can be used in the next step without further purification.

Expected Yield: ~85-95%

Step 2: Synthesis of this compound

This procedure describes the protection of the amino group of (S)-2-amino-3-cyclohexyl-1-propanol with a Boc group.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (based on theoretical yield from Step 1) | Moles | Equivalents |

| (S)-2-amino-3-cyclohexyl-1-propanol | 157.27 | 9.18 g | 58.4 mmol | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 14.0 g | 64.2 mmol | 1.1 |

| Dichloromethane (DCM) | - | 150 mL | - | - |

| Triethylamine (Et₃N) | 101.19 | 8.13 mL | 58.4 mmol | 1.0 |

| Saturated Sodium Bicarbonate (aq) | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

Procedure:

-

Dissolve the crude (S)-2-amino-3-cyclohexyl-1-propanol (9.18 g, 58.4 mmol) in dichloromethane (150 mL) in a 500 mL round-bottom flask.

-

Add triethylamine (8.13 mL, 58.4 mmol) to the solution.

-

Add di-tert-butyl dicarbonate (14.0 g, 64.2 mmol) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white solid.

Expected Yield: ~80-90%

Data Summary

| Compound | M.W. ( g/mol ) | Starting Amount | Expected Product | Typical Yield (%) | Physical State |

| (S)-3-Cyclohexylalanine | 171.24 | 10.0 g | (S)-2-amino-3-cyclohexyl-1-propanol | 85-95 | Oil |

| This compound | 257.38 | 9.18 g (crude) | - | 80-90 (after purification) | White Solid |

Visualizations

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reactions described should be carried out in a well-ventilated fume hood.

Application Notes and Protocols for the Asymmetric Synthesis of Boc-Protected Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and chiral ligands. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for the amino functionality due to its stability under various reaction conditions and its facile cleavage under mild acidic conditions. This document provides detailed application notes and experimental protocols for several robust and widely used methods for the asymmetric synthesis of Boc-protected amino alcohols, including asymmetric hydrogenation, Sharpless asymmetric aminohydroxylation, diastereoselective reduction of β-amino ketones, and organocatalytic approaches.

Asymmetric Hydrogenation of N-Boc-β-Amino Ketones

Asymmetric hydrogenation and transfer hydrogenation of prochiral N-Boc-protected amino ketones represent a highly efficient and atom-economical strategy to produce chiral Boc-protected amino alcohols with excellent enantioselectivity. Transition metal catalysts, particularly those based on iridium and rhodium, are pivotal to the success of these transformations.

Data Presentation: Asymmetric Hydrogenation of N-Boc-β-Amino Ketones

| Substrate | Catalyst System | Method | Yield (%) | ee (%) | Diastereomeric Ratio (dr) |

| N-Boc-3-amino-1-phenylpropan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | Hydrogenation | 95 | 98 | - |

| N-Boc-3-amino-1-(p-tolyl)propan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | Hydrogenation | 96 | 97 | - |

| N-Boc-3-amino-1-(4-methoxyphenyl)propan-1-one | [Ir(COD)Cl]₂ / (R,S,R)-L6 | Hydrogenation | 92 | 99 | - |

| (S)-N-Boc-3-amino-1-phenylbutan-1-one | Ir / (S,S)-TsDPEN | Transfer Hydrogenation | >95 | - | 96:4 (anti) |

| (S)-N-Boc-3-amino-1-phenylbutan-1-one | Rh(COD)₂BF₄ / (R)-BINAP | Hydrogenation | >95 | - | >99:1 (syn) |

Experimental Protocol: Iridium-Catalyzed Asymmetric Transfer Hydrogenation for anti-Boc-Amino Alcohols

This protocol is adapted for the synthesis of anti-γ-amino alcohols from N-Boc-protected β-amino ketones.

-

Catalyst Preparation: In an inert atmosphere glovebox, add [Ir(p-cymene)Cl₂]₂ (0.01 mmol) and (S,S)-TsDPEN (0.022 mmol) to a dry Schlenk flask.

-

Reaction Setup: Add the N-Boc-β-amino ketone (0.5 mmol) to the flask.

-

Solvent and Hydrogen Source: Add a 5:2 mixture of formic acid and triethylamine (2.5 mL) as the hydrogen source and solvent.

-

Reaction Conditions: Stir the resulting solution at 40 °C for 24 hours.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired anti-Boc-protected amino alcohol.

-

Analysis: Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation for syn-Boc-Amino Alcohols

This protocol is adapted for the synthesis of syn-γ-amino alcohols from N-Boc-protected β-amino ketones.

-

Catalyst Preparation: In an inert atmosphere glovebox, add Rh(COD)₂BF₄ (0.01 mmol) and (R)-BINAP (0.011 mmol) to a high-pressure reactor vessel.

-

Reaction Setup: Add the N-Boc-β-amino ketone (0.5 mmol) and degassed methanol (5 mL) to the vessel.

-

Hydrogenation: Seal the reactor, purge with hydrogen gas three times, and then pressurize with hydrogen to 50 atm.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 48 hours.

-

Work-up: Carefully vent the hydrogen gas.

-

Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired syn-Boc-protected amino alcohol.

-

Analysis: Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Caption: General workflow for asymmetric hydrogenation of N-Boc-amino ketones.

Sharpless Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) allows for the direct, syn-selective conversion of alkenes into 1,2-amino alcohols. By using a Boc-protected nitrogen source, this method provides a convergent route to Boc-protected amino alcohols.

Data Presentation: Sharpless Asymmetric Aminohydroxylation of Alkenes

| Alkene Substrate | Nitrogen Source | Chiral Ligand | Yield (%) | ee (%) |

| Styrene | tert-Butyl carbamate | (DHQ)₂PHAL | 85 | 98 |

| 1-Octene | tert-Butyl carbamate | (DHQD)₂PHAL | 78 | 95 |

| Methyl cinnamate | N-Bromoacetamide | (DHQ)₂PHAL | 70 | 99 |

| Phenyl acrylate | tert-Butyl carbamate | (DHQD)₂PHAL | 45 | 98 |

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation

This protocol is a general procedure using tert-butyl carbamate as the nitrogen source.[1][2]

-

Reaction Setup: To a stirred solution of tert-butyl carbamate (1.5 mmol) and NaOH (1.5 mmol) in 10 mL of n-propanol-water (1:1) at room temperature, add the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL, 0.01 mmol).

-

Addition of Osmium Catalyst: Add potassium osmate(VI) dihydrate (K₂OsO₄(H₂O)₂, 0.005 mmol).

-

Addition of Alkene: Add the alkene substrate (1.0 mmol).

-

Initiation: Add a solution of tert-butyl hypochlorite (t-BuOCl, 1.1 mmol) in n-propanol (2 mL) dropwise over 10 minutes.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 30 minutes.

-

Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel to obtain the Boc-protected amino alcohol.

-

Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Caption: Simplified catalytic cycle for Sharpless Asymmetric Aminohydroxylation.

Diastereoselective Reduction of N-Boc-β-Amino Ketones

The reduction of N-Boc-β-amino ketones allows for the synthesis of 1,3-amino alcohols. By selecting the appropriate reducing agent, it is possible to control the diastereoselectivity of the reduction to favor either the syn or anti product.

Data Presentation: Diastereoselective Reduction of N-Boc-β-Amino Ketones

| Substrate | Reducing Agent | Diastereomeric Ratio (syn:anti) | Yield (%) |

| N-Boc-3-amino-1-phenyl-2-methylpropan-1-one | SmI₂-MeOH | 90:10 | 86 |

| N-Boc-3-amino-1-phenyl-2-methylpropan-1-one | NaBH₄ | ~50:50 | >95 |

| N-Boc-4-amino-2,2-dimethyl-3-pentanone | Zn(BH₄)₂ | 4:96 | 92 |

| N-Boc-4-amino-2,2-dimethyl-3-pentanone | LiAlH(O-t-Bu)₃ | >95:5 | 80 |

Experimental Protocol: syn-Selective Reduction using SmI₂-MeOH

This protocol is adapted for the syn-selective reduction of N-Boc-β-amino ketones.[3]

-

Preparation of SmI₂: Prepare a 0.1 M solution of samarium(II) iodide in THF from samarium metal and diiodoethane under an inert atmosphere.

-

Reaction Setup: In a separate flask under argon, dissolve the N-Boc-β-amino ketone (0.5 mmol) and methanol (10 mmol, 20 equiv.) in dry THF (5 mL).

-

Reduction: Cool the SmI₂ solution to 0 °C and add the solution of the ketone and methanol dropwise.

-